1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

Catalog No.
S14167611
CAS No.
M.F
C9H17N3O
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amin...

Product Name

1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine

IUPAC Name

1-(3-methoxypropyl)-3,5-dimethylpyrazol-4-amine

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-4-6-13-3/h4-6,10H2,1-3H3

InChI Key

FGKRDRSJBAVUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCOC)C)N

1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound characterized by its unique pyrazole structure. Its molecular formula is C9H17N3O\text{C}_9\text{H}_{17}\text{N}_3\text{O}, and it has a molecular weight of 183.25 g/mol . The compound features a methoxypropyl substituent at the 1-position and two methyl groups at the 3 and 5 positions of the pyrazole ring, contributing to its distinct chemical properties and potential biological activities.

Typical of amines and pyrazole derivatives. Common reactions include:

  • Substitution Reactions: The methoxy group can be substituted under appropriate conditions, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The compound may be oxidized or reduced, altering its functional groups and potentially enhancing its biological activity.

Mechanism of Action

The mechanism of action involves interactions with specific biological targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Initial studies suggest that 1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine exhibits significant biological activities, including potential anti-inflammatory and analgesic properties. Its ability to interact with various molecular targets may lead to therapeutic applications in treating inflammatory diseases or pain management .

The synthesis of 1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 3-methoxypropylamine. This reaction is generally conducted in a suitable solvent with the presence of a catalyst to enhance product formation. Key parameters such as temperature and reaction time are optimized to achieve high yields and purity .

Interaction studies focus on the binding affinity of 1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine to various biological targets. Preliminary research indicates interactions with enzymes involved in inflammatory pathways. Further studies are necessary to fully elucidate these interactions and determine the compound's efficacy and safety profile in biological systems .

Several compounds share structural similarities with 1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3-EthoxypropylamineC7H17NSimple amine structure; used in various syntheses
3,5-DimethylpyrazoleC5H8N2Lacks ethoxy group; serves as a precursor
1-Methyl-3-(3-methoxypropyl)pyrazoleC9H13N3OContains methoxy instead of ethoxy; different reactivity

The uniqueness of 1-(3-Methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine lies in its specific combination of functional groups and structural features. This combination confers distinct chemical reactivity and potential biological activity that may not be present in other similar compounds, making it promising for specialized applications where other compounds may not be as effective .

Hydrazine-Catalyzed Cyclization Strategies in Pyrazole Core Formation

The pyrazole core of 1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine is typically constructed via hydrazine-mediated cyclization. A prominent method involves the reaction of α,β-alkynic hydrazones with molecular iodine, which facilitates electrophilic cyclization to yield 4-iodopyrazoles. For example, propargyl aldehydes or ketones react with hydrazines to form α,β-alkynic hydrazones, which undergo iodine-mediated cyclization in the presence of sodium bicarbonate to produce 4-iodopyrazoles in yields exceeding 70%. This approach tolerates diverse substituents, including aliphatic and aromatic groups, making it adaptable for introducing the 3-methoxypropyl moiety.

Recent innovations employ transition-metal catalysts to enhance regioselectivity. Palladium-catalyzed oxidative carbonylation sequences enable the synthesis of trisubstituted pyrazoles from arylhydrazines and alkynes. In this method, arylhydrazines act as arylating agents, forming ynones via Sonogashira coupling, which subsequently undergo Michael addition and cyclization to yield pyrazoles. While this method achieves excellent regioselectivity, its applicability to aliphatic hydrazines (e.g., 3-methoxypropylhydrazine) remains underexplored.

Table 1: Comparison of Cyclization Methods for Pyrazole Core Synthesis

MethodReagentsYield (%)Regioselectivity
Iodine-mediatedI₂, NaHCO₃70–85Moderate
Pd-catalyzedPd(OAc)₂, CO, CuI65–80High
Rh-catalyzed[Rh(cod)Cl]₂, AgSbF₆60–75Moderate

Regioselective Functionalization of 3-Methoxypropyl Substituents

Introducing the 3-methoxypropyl group at the N1 position requires regioselective alkylation. A 2021 study demonstrated that primary aliphatic amines, such as 3-methoxypropylamine, react with β-diketones (e.g., 2,4-pentanedione) in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF at 85°C to form N-substituted pyrazoles. This method achieves 38–46% yields for bulky amines, with the 3-methoxypropyl group selectively incorporating at the N1 position due to steric and electronic effects.

The reaction mechanism involves initial formation of an acylated hydroxylamine intermediate, which facilitates nucleophilic attack by the amine. Subsequent cyclization and dehydration yield the pyrazole ring. Computational studies suggest that the electron-donating methoxy group enhances the nucleophilicity of the propylamine, favoring N1-substitution over C3/C5 positions.

Table 2: Regioselectivity in N-Alkylation of Pyrazoles

AmineSolventTemperature (°C)N1-Substitution Yield (%)
3-MethoxypropylamineDMF8544
2,4,4-Trimethylpentan-2-amineDMF8538

Microwave-Assisted Synthesis Optimization for Improved Yield

Microwave irradiation significantly enhances the efficiency of pyrazole synthesis. A 2024 study reported that microwave-assisted reactions reduce reaction times from hours to minutes while improving yields by 15–20%. For instance, the condensation of 2-chloroacrylonitrile with methylhydrazine under microwave conditions (100°C, 6 minutes) achieves 81% yield, compared to 50% yield under conventional heating. Applied to 1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazol-4-amine synthesis, microwave irradiation could accelerate both cyclization and alkylation steps.

Key parameters for optimization include:

  • Power Density: 300–500 W ensures uniform heating.
  • Solvent Selection: Polar solvents like DMF absorb microwaves efficiently.
  • Catalyst Loading: Reduced Pd or Rh catalyst quantities (0.5–1 mol%) suffice under microwave conditions.

Table 3: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time2–10 hours5–15 minutes
Yield40–50%55–65%
Energy ConsumptionHighLow

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.137162174 g/mol

Monoisotopic Mass

183.137162174 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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